N-Nitroso Paroxetine

Description

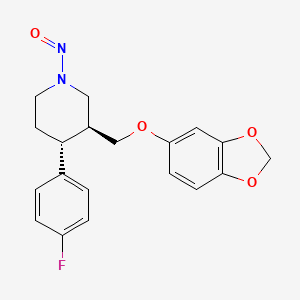

Structure

3D Structure

Properties

Molecular Formula |

C19H19FN2O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |

InChI |

InChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1 |

InChI Key |

PGGPFZLMRYLTFT-YOEHRIQHSA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of N-Nitroso Paroxetine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) (NNP) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of N-Nitroso Paroxetine.

Current in vitro evidence consistently demonstrates that N-Nitroso Paroxetine is not mutagenic in bacterial reverse mutation assays (Ames test), including under enhanced conditions designed to improve the detection of nitrosamines.[1][2][3] Furthermore, studies in human cell lines have shown that NNP does not induce significant chromosomal damage in the form of micronuclei, nor does it cause DNA damage in metabolically competent cell models.[3][4] The lack of genotoxic activity is attributed to its metabolic profile, where the piperidine (B6355638) ring is resistant to the α-carbon oxidation required for activation to a DNA-reactive species.[1][2] This document summarizes the key experimental findings, details the methodologies of the cited studies, and presents this information in a structured format to aid in risk assessment and regulatory submissions.

Regulatory Context

Nitrosamine impurities are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R2) guideline due to their potential as potent mutagenic carcinogens.[5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established stringent guidelines for the control and limitation of these impurities in pharmaceutical products.[5][6][7][8] These guidelines necessitate a thorough risk assessment for the presence of nitrosamines, and if a risk is identified, the implementation of control strategies to ensure patient exposure remains below the acceptable intake (AI) limit.[9] The AI for a specific nitrosamine is determined based on its carcinogenic potency, which can be derived from substance-specific data or a carcinogenic potency categorization approach (CPCA).[3][7]

Genotoxicity and Mutagenicity Data

The genotoxic potential of N-Nitroso Paroxetine has been evaluated in a battery of in vitro assays. The following tables summarize the quantitative and qualitative findings from these studies.

Table 1: Summary of In Vitro Mutagenicity Studies

| Assay Type | Test System | Metabolic Activation | Concentration Range | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames) | Salmonella typhimurium & Escherichia coli strains | With and without hamster liver S9 | Not specified | Negative | [1][2] |

| Enhanced Ames Test (EAT) | Salmonella typhimurium & Escherichia coli strains | With hamster liver S9 | Not specified | Negative | [4][10] |

Table 2: Summary of In Vitro Genotoxicity Studies

| Assay Type | Test System | Metabolic Activation | Concentration Range | Key Findings | Result | Reference(s) |

| In Vitro Micronucleus Assay | Human lymphoblastoid TK6 cells | With hamster liver S9 | Not specified | Weak, concentration-dependent increase in % micronucleated cells. Maximum fold change < 2.0 over solvent control. | Negative | [4] |

| DNA Damage (CometChip Assay) | 2D and 3D Human HepaRG cells | Endogenous | Up to cytotoxic levels | No significant increase in DNA damage observed. | Negative | [3] |

| Micronucleus Formation | 2D and 3D Human HepaRG cells | Endogenous | Up to cytotoxic levels | No significant increase in micronucleus formation. | Negative | [3] |

Experimental Protocols

Detailed methodologies for the key assays cited are crucial for the interpretation and replication of the findings.

Enhanced Bacterial Reverse Mutation Assay (Ames Test)

The Enhanced Ames Test is the primary assay recommended for evaluating the mutagenic potential of nitrosamine impurities.[7]

-

Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article in bacterial strains.

-

Test System: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA (pKM101)) are used.[11][12]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, a higher concentration of S9 mix (e.g., 30% v/v) from induced hamster or rat liver is recommended, with hamster liver S9 often showing greater sensitivity.[12][13]

-

Procedure (Pre-incubation Method):

-

The test article, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in a test tube.

-

The mixture is pre-incubated at 37°C with shaking for a defined period (e.g., 30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.[11]

-

Molten top agar (B569324) is added to the tube, and the contents are poured onto the surface of minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.

-

Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and this increase exceeds a pre-defined threshold (e.g., a 2-fold increase over the background).

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

-

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) potential of a test substance.

-

Test System: Mammalian cell lines, such as human lymphoblastoid TK6 cells, are commonly used.[4]

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., hamster liver S9).

-

Procedure:

-

Cells are exposed to various concentrations of the test substance, along with positive and negative controls, for a short duration (e.g., 4 hours) in the presence and absence of S9 mix.

-

Following the exposure period, the cells are washed and cultured for a period sufficient to allow for cell division and micronucleus formation (approximately 1.5-2.0 normal cell cycle lengths).

-

A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division, allowing for the scoring of micronuclei in binucleated cells.

-

Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).

-

-

Endpoint: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis.

-

Data Interpretation: A test article is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the concurrent solvent control.

Signaling Pathways and Workflows

Proposed Metabolic Pathway of N-Nitroso Paroxetine

The lack of genotoxicity of N-Nitroso Paroxetine is primarily attributed to its metabolic fate. Unlike many carcinogenic nitrosamines, NNP appears to be resistant to the critical α-carbon hydroxylation step required for bioactivation.

Caption: Proposed metabolic pathway of N-Nitroso Paroxetine.

Experimental Workflow for NDSRI Genotoxicity Assessment

The evaluation of a Nitrosamine Drug Substance-Related Impurity (NDSRI) like N-Nitroso Paroxetine follows a structured workflow to determine its genotoxic risk.

Caption: General experimental workflow for NDSRI genotoxicity assessment.

Conclusion

The comprehensive in vitro data available for N-Nitroso Paroxetine consistently indicates a lack of mutagenic and genotoxic potential.[1][2][3][4] It is negative in the bacterial reverse mutation assay and does not induce significant chromosomal or DNA damage in human cell lines.[3][4] The metabolic profile of NNP, which avoids the formation of a DNA-reactive species through α-carbon hydroxylation, provides a mechanistic basis for these negative findings.[1][2] For drug development professionals, this body of evidence suggests that N-Nitroso Paroxetine poses a low genotoxic risk. However, adherence to regulatory guidelines for the control of nitrosamine impurities remains paramount, and a comprehensive risk assessment should be conducted for any pharmaceutical product with the potential for NNP formation.

References

- 1. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 7. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]

- 8. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 13. benchchem.com [benchchem.com]

N-Nitroso Paroxetine: A Comprehensive Technical Review of its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) impurity of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), Paroxetine.[1][2] As a member of the cohort of concern class of compounds, N-nitroso impurities are of significant regulatory interest due to the potential carcinogenic risk associated with some members of this chemical class.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of N-Nitroso Paroxetine. Furthermore, it delves into its metabolic pathways and toxicological properties, with a particular focus on its genotoxic potential. Detailed experimental protocols for key analytical and toxicological assays are provided to support research and drug development activities aimed at monitoring and controlling this impurity in pharmaceutical products.

Chemical Structure and Physicochemical Properties

N-Nitroso Paroxetine, chemically named (3S,4R)-3-((benzo[d][4][5]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine, is a derivative of Paroxetine where a nitroso group is attached to the nitrogen atom of the piperidine (B6355638) ring.[6][7]

Chemical Structure:

Figure 1: 2D Structure of N-Nitroso Paroxetine

Table 1: Chemical Identifiers of N-Nitroso Paroxetine

| Identifier | Value |

| IUPAC Name | (3S,4R)-3-((benzo[d][4][5]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine[6][7] |

| CAS Number | 2361294-43-9[8] |

| Molecular Formula | C₁₉H₁₉FN₂O₄[8] |

| Molecular Weight | 358.37 g/mol [8] |

| Canonical SMILES | C1CN(C--INVALID-LINK--COC3=CC4=C(C=C3)OCO4)N=O[4] |

| InChI Key | PGGPFZLMRYLTFT-YOEHRIQHSA-N[4] |

Table 2: Computed Physicochemical Properties of N-Nitroso Paroxetine

| Property | Value | Source |

| XLogP3 | 3.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Exact Mass | 358.132885 g/mol | [4] |

| Topological Polar Surface Area | 60.4 Ų | [4] |

| Heavy Atom Count | 26 | [4] |

Synthesis and Formation

N-Nitroso Paroxetine is not intentionally synthesized as a therapeutic agent but is formed as an impurity.[3] Its formation occurs through the reaction of the secondary amine functional group in the Paroxetine molecule with nitrosating agents.[2] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API) or during the storage of the final drug product under certain conditions.[2]

Analytical Determination

The detection and quantification of N-Nitroso Paroxetine at trace levels in pharmaceutical preparations are critical for ensuring patient safety. A sensitive and specific analytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has been developed for this purpose.[9]

Table 3: Quantitative Data from Analytical Method

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.03 µg/g[9] |

Experimental Protocol: Determination of N-Nitroso Paroxetine by LC-MS/MS

This protocol is based on the method described for the determination of N-Nitroso Paroxetine in Paroxetine drug substances.[9]

3.1.1. Equipment and Reagents

-

Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)[9]

-

Symmetry C18 column (3.5 µm, 4.6 mm i.d. × 15 cm) or equivalent[9]

-

Methanol (B129727) (HPLC grade)[9]

-

Acetonitrile (HPLC grade)[9]

-

Ammonium formate (B1220265) (reagent grade)[9]

-

Deionized water (resistivity ≥ 18 MΩ·cm)[9]

-

N-Nitroso Paroxetine reference standard[9]

-

N-Nitroso Paroxetine-d4 isotope-labeled internal standard[9]

3.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve N-Nitroso Paroxetine reference standard in methanol to a known concentration.[9]

-

Internal Standard Stock Solution: Accurately weigh and dissolve N-Nitroso Paroxetine-d4 in methanol to a known concentration.[9]

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to final concentrations ranging from 0.3 to 20 ng/mL, each containing the internal standard at a fixed concentration.[9]

-

Sample Solution: Accurately weigh approximately 0.1 g of the Paroxetine drug substance, add a known amount of the internal standard solution and methanol. Sonicate for 5 minutes, centrifuge, and filter the supernatant.[9]

3.1.3. LC-MS/MS Conditions

-

Mobile Phase A: 10 mM Ammonium formate in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient Elution: A suitable gradient program should be used to achieve separation.[9]

-

Flow Rate: 0.8 mL/min.[9]

-

Injection Volume: 5 µL.[9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.[9]

Metabolism and Bioactivation

The metabolic fate of N-Nitroso Paroxetine has been investigated to understand its potential for bioactivation to reactive species. Studies have shown that its metabolism parallels that of the parent drug, Paroxetine.[10]

The major metabolic pathway involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[10] This leads to the formation of an unstable catechol intermediate, which subsequently undergoes Phase II conjugation reactions.[10] Importantly, the piperidine ring of N-Nitroso Paroxetine is resistant to α-carbon oxidation.[10] This is a critical finding, as α-hydroxylation is the primary metabolic activation pathway for many carcinogenic N-nitrosamines, leading to the formation of DNA-reactive electrophiles. The resistance of N-Nitroso Paroxetine to this activation step suggests a lower carcinogenic potential compared to other nitrosamines.

Unlike Paroxetine, which is primarily metabolized by CYP2D6, N-Nitroso Paroxetine is a substrate for multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[10]

Toxicological Profile: Genotoxicity

The genotoxic potential of N-Nitroso Paroxetine has been a key area of investigation due to the established carcinogenicity of many nitrosamines.

Table 4: Summary of Genotoxicity Data for N-Nitroso Paroxetine

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative | [10] |

| Micronucleus Test | Human TK6 cells | With and without hamster liver S9 | Negative (weak, non-dose-dependent increase below threshold) | [3] |

| DNA Damage (CometChip Assay) | 2D and 3D HepaRG cells | Endogenous | Negative | [1] |

| Micronucleus Formation | 2D and 3D HepaRG cells | Endogenous | Negative | [1] |

The available data consistently indicate that N-Nitroso Paroxetine is not mutagenic in bacterial systems and does not induce significant genotoxic effects in human cell lines under the tested conditions.[1][3][10] This lack of genotoxicity is likely attributable to its metabolic profile, specifically its resistance to α-carbon hydroxylation, which prevents the formation of highly reactive, DNA-damaging species.[10]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of the OECD 471 guideline, as referenced in the study on N-Nitroso Paroxetine.[10]

5.1.1. Materials

-

Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

N-Nitroso Paroxetine test substance.

-

Positive and negative controls.

-

S9 fraction from induced rat or hamster liver for metabolic activation.

-

Minimal glucose agar (B569324) plates.

-

Top agar.

5.1.2. Procedure

-

Plate Incorporation Method:

-

To molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer control.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background count.

-

Conclusion

N-Nitroso Paroxetine is a well-characterized impurity of Paroxetine. While its presence in the final drug product must be controlled to meet regulatory standards, the available scientific evidence suggests a low toxicological risk. Its metabolic pathway, which avoids the typical bioactivation route of many carcinogenic nitrosamines, provides a strong mechanistic basis for its observed lack of genotoxicity in a range of in vitro assays. The analytical methods described herein provide the necessary tools for the accurate monitoring of this impurity, ensuring the continued safety and quality of Paroxetine-containing medicines. Further research could focus on in vivo studies to confirm the in vitro findings and to further elucidate the structure-genotoxicity relationships of complex nitrosamine drug substance related impurities.

References

- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Nitroso Paroxetine | C19H19FN2O4 | CID 165599028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 6. N-Nitroso Paroxetine | CAS No- 2361294-43-9 [chemicea.com]

- 7. N-Nitroso paroxetine Impurity | 2361294-43-9 | SynZeal [synzeal.com]

- 8. N-Nitroso Paroxetine | Manasa Life Sciences [manasalifesciences.com]

- 9. fda.gov.tw [fda.gov.tw]

- 10. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Activation of N-Nitroso Paroxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) is a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. Concerns over the potential carcinogenicity of nitrosamine impurities have necessitated a thorough understanding of their metabolic activation. This technical guide provides a comprehensive overview of the in vitro metabolic activation of N-Nitroso Paroxetine, summarizing the key metabolic pathways, the enzymes involved, and the experimental methodologies used for its characterization. While specific quantitative enzyme kinetic data is not publicly available, this guide consolidates the current qualitative understanding of N-Nitroso Paroxetine's biotransformation and provides detailed protocols for the analytical methods used in its study.

Metabolic Pathways and Bioactivation Potential

The in vitro metabolism of N-Nitroso Paroxetine has been investigated to understand its potential for bioactivation into reactive, potentially genotoxic species. The primary findings indicate that N-Nitroso Paroxetine's metabolic fate is closely related to that of the parent drug, Paroxetine, but with key differences in the enzymes involved and a notable resistance to the classical nitrosamine activation pathway.

The major biotransformation pathways for N-Nitroso Paroxetine do not follow the typical α-carbon hydroxylation route that leads to the formation of DNA-reactive electrophilic species for many carcinogenic nitrosamines. Instead, the metabolism of N-Nitroso Paroxetine primarily involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, a pathway also observed for Paroxetine itself[1]. This process, catalyzed by cytochrome P450 (CYP) enzymes, generates an unstable catechol intermediate. This intermediate is then subject to Phase II conjugation reactions, leading to the formation of stable metabolites[1].

Crucially, the piperidine (B6355638) ring of N-Nitroso Paroxetine has been found to be resistant to the α-carbon oxidation that is characteristic of the metabolic activation of many genotoxic nitrosamines[1]. This resistance to forming a DNA-reactive electrophilic species is a key factor in its observed lack of mutagenicity in bacterial reverse mutation assays[1].

Cytochrome P450 Isoform Involvement

CYP reaction phenotyping studies have demonstrated that while Paroxetine is exclusively metabolized by human CYP2D6, N-Nitroso Paroxetine is a substrate for multiple human CYP isoforms. The primary enzymes responsible for the metabolism of N-Nitroso Paroxetine are CYP2C19, CYP2D6, and CYP3A4[1].

Quantitative Data on Metabolic Activation

A thorough review of the published scientific literature did not yield specific quantitative enzyme kinetic data (e.g., Km, Vmax) for the metabolism of N-Nitroso Paroxetine by individual cytochrome P450 isoforms. Such data is essential for a precise quantitative comparison of the metabolic efficiency of the different pathways. The available studies focus on the qualitative identification of the metabolic pathways and the enzymes involved.

The following table summarizes the qualitative findings regarding the enzymatic metabolism of Paroxetine and N-Nitroso Paroxetine.

| Compound | Major Metabolizing CYP450 Isoforms | Primary Metabolic Pathway |

| Paroxetine | CYP2D6 | Oxidative scission of the 1,3-benzodioxole ring to a catechol intermediate, followed by Phase II conjugation. |

| N-Nitroso Paroxetine | CYP2C19, CYP2D6, CYP3A4 | Oxidative scission of the 1,3-benzodioxole ring to a catechol intermediate, followed by Phase II conjugation. Resistant to α-carbon oxidation of the piperidine ring.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the in vitro study of N-Nitroso Paroxetine metabolism. These represent standard, widely accepted protocols in the field of drug metabolism and are based on the available literature.

In Vitro Incubation for Metabolism Studies

This protocol describes a general procedure for incubating a test compound, such as N-Nitroso Paroxetine, with human liver microsomes to identify the metabolites formed.

Materials:

-

N-Nitroso Paroxetine

-

Human Liver Microsomes (HLMs)

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Magnesium Chloride (MgCl2)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath at 37°C

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a pre-incubation mixture containing human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) and N-Nitroso Paroxetine (at a desired concentration, e.g., 1-10 µM) in potassium phosphate buffer (e.g., 100 mM, pH 7.4) with MgCl2 (e.g., 3 mM).

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to bind to the enzymes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume is typically 200 µL to 1 mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile or other suitable organic solvent. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Carefully transfer the supernatant to a clean tube or a well plate for analysis by LC-MS/MS to identify and quantify the remaining parent compound and any formed metabolites.

-

CYP450 Reaction Phenotyping

This protocol is designed to identify the specific CYP isoforms responsible for the metabolism of a compound.

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP2C19, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

-

Control microsomes (from the same expression system but without the CYP enzyme)

-

All other materials listed in the in vitro incubation protocol.

Procedure:

-

Individual Incubations:

-

Set up separate incubation mixtures for each recombinant CYP isoform to be tested.

-

Each mixture will contain a single recombinant CYP enzyme (at a specified concentration, e.g., 10-50 pmol/mL), the test compound (N-Nitroso Paroxetine), buffer, and MgCl2.

-

Include a control incubation with control microsomes to account for any non-enzymatic degradation.

-

-

Reaction and Analysis:

-

Follow the same steps for pre-incubation, reaction initiation, incubation, termination, and sample processing as described in the general in vitro incubation protocol.

-

-

Data Analysis:

-

Analyze the samples by LC-MS/MS.

-

The rate of disappearance of the parent compound or the rate of formation of a specific metabolite in the presence of each individual CYP isoform indicates the involvement of that enzyme in the metabolism of the compound.

-

Analytical Methodology: LC-MS/MS for N-Nitroso Paroxetine Quantification

The following provides a detailed method for the sensitive and specific quantification of N-Nitroso Paroxetine, which is crucial for in vitro metabolism studies.

Instrumentation:

-

Liquid Chromatograph (LC) coupled with a tandem Mass Spectrometer (MS/MS)

-

Ion Source: Electrospray Ionization (ESI)

LC Conditions:

-

Column: A suitable reversed-phase column, such as a Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm.

-

Mobile Phase A: Ammonium formate (B1220265) in deionized water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program is typically used to achieve optimal separation.

-

Flow Rate: Approximately 0.8 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Temperature: 500°C.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Pair: A specific precursor-to-product ion transition is monitored for the quantification of N-Nitroso Paroxetine.

Visualizations

The following diagrams illustrate the metabolic pathway of N-Nitroso Paroxetine and a typical experimental workflow for in vitro metabolism studies.

Caption: Metabolic pathway of N-Nitroso Paroxetine.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolic activation of N-Nitroso Paroxetine is characterized by a metabolic profile that diverges from the typical activation pathway of many carcinogenic nitrosamines. Its metabolism, mediated by CYP2C19, CYP2D6, and CYP3A4, primarily involves the scission of the 1,3-benzodioxole ring, leading to the formation of a catechol intermediate that undergoes further conjugation. The resistance of the piperidine ring to α-carbon oxidation is a critical finding, providing a mechanistic basis for the observed lack of mutagenicity in in vitro assays. While a complete quantitative understanding of the kinetics of these metabolic pathways is currently lacking in the public domain, the qualitative data and established analytical protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working on the risk assessment and control of this and other nitrosamine impurities. Further research to determine the enzyme kinetics would be invaluable for a more precise risk assessment.

References

N-Nitroso Paroxetine: A Technical Guide to Carcinogenic Potential Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine (B1678475) (NNP) is a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to the potential carcinogenic risk of this class of compounds. This technical guide provides a comprehensive assessment of the carcinogenic potential of N-Nitroso Paroxetine, summarizing available quantitative data, detailing experimental protocols for key genotoxicity studies, and outlining the metabolic pathways involved in its bioactivation.

Current data from a battery of in vitro genotoxicity assays indicate that N-Nitroso Paroxetine is not mutagenic in the bacterial reverse mutation (Ames) test and does not induce DNA damage or micronucleus formation in metabolically competent HepaRG cells. A weak, concentration-dependent increase in micronuclei was observed in human lymphoblastoid TK6 cells, but the response was not significant enough to be considered positive.

In the absence of direct long-term animal carcinogenicity studies on N-Nitroso Paroxetine, regulatory bodies have established an acceptable intake (AI) limit of 1300 ng/day. This limit is derived using a read-across approach from the tumorigenic dose 50 (TD50) of a structurally related nitrosamine, N-nitrosopiperidine, a known potent carcinogen. This guide details the scientific rationale behind this approach and provides the necessary data to support risk assessment for drug development professionals.

Introduction

The discovery of N-nitrosamine impurities in various medications has led to heightened regulatory scrutiny and a need for thorough risk assessments for these compounds. N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic. N-Nitroso Paroxetine (NNP) can form from the nitrosation of the secondary amine moiety in the paroxetine molecule. Understanding its carcinogenic potential is crucial for ensuring the safety of paroxetine-containing drug products.

This guide synthesizes the current state of knowledge regarding the carcinogenic potential of NNP, with a focus on in vitro genotoxicity data, metabolic activation, and the basis for its regulatory acceptable intake limit.

In Vitro Genotoxicity Assessment

A series of in vitro assays have been conducted to evaluate the genotoxic potential of N-Nitroso Paroxetine. The results are summarized in the tables below, followed by detailed experimental protocols.

Quantitative Data Summary

Table 1: Summary of In Vitro Bacterial Reverse Mutation Assay (Ames Test) for N-Nitroso Paroxetine

| Test System | Metabolic Activation | Result |

| Salmonella typhimurium and Escherichia coli strains | With and without exogenous metabolic activation (S9) | Non-mutagenic[1] |

Table 2: Summary of In Vitro Micronucleus Assay in Human TK6 Cells for N-Nitroso Paroxetine

| Treatment Conditions | Highest Concentration Tested (µM) | Result | Observation |

| 4-hour treatment with hamster liver S9 | - | Negative | Induced a weak, concentration-dependent increase in micronuclei, but the maximum fold-change over the solvent control was less than 2.0.[2] |

| 24-hour treatment without S9 | - | Negative | No significant increase in micronucleus formation.[2] |

Table 3: Summary of In Vitro Genotoxicity Assays in Human HepaRG Cells for N-Nitroso Paroxetine

| Assay | Treatment Conditions | Result |

| Comet Assay (DNA Damage) | 24-hour exposure in 2D and 3D cell models | No DNA damage observed[3][4] |

| Micronucleus Formation | 24-hour exposure in 2D and 3D cell models | No micronucleus formation observed[3][4] |

Experimental Protocols

The Ames test for N-Nitroso Paroxetine was conducted in compliance with OECD Guideline 471.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) were used to detect point mutations (frameshift and base-pair substitutions).

-

Method: The plate incorporation method or the pre-incubation method was employed.

-

Metabolic Activation: The assay was performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-treated with enzyme inducers. For nitrosamines, enhanced conditions, such as using a higher concentration of S9 (e.g., 30%) and hamster liver S9, are often recommended to increase sensitivity.

-

Procedure: A range of concentrations of N-Nitroso Paroxetine were tested. The test substance, bacterial culture, and S9 mix (if applicable) were combined and incubated. The mixture was then plated on minimal glucose agar (B569324) plates. After incubation for 48-72 hours, the number of revertant colonies was counted.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations.

This assay was performed following principles of OECD Guideline 487 to detect chromosomal damage.

-

Test System: Human lymphoblastoid TK6 cells, which are p53 competent, were used.

-

Treatment: Cells were exposed to N-Nitroso Paroxetine for a short duration (e.g., 4 hours) in the presence of hamster liver S9 for metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Cytotoxicity Measurement: Relative cell growth or viability was determined to ensure that the tested concentrations were not excessively cytotoxic.

-

Micronucleus Scoring: Following the treatment and a recovery period to allow for cell division, cells were harvested and stained. The frequency of micronuclei was determined using flow cytometry or microscopy.

-

Evaluation Criteria: A positive response is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells. A fold-increase of 2.0 or greater over the concurrent negative control is generally considered a positive result.

These assays utilize the metabolically competent human hepatoma cell line HepaRG to provide a more physiologically relevant in vitro model.

-

Cell Culture: HepaRG cells were cultured as both two-dimensional (2D) monolayers and three-dimensional (3D) spheroids.

-

Treatment: Differentiated HepaRG cells were exposed to N-Nitroso Paroxetine for 24 hours.

-

Endpoints:

-

DNA Damage (Comet Assay): This assay measures DNA strand breaks. After treatment, cell nuclei are embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

-

Micronucleus Formation: Similar to the TK6 assay, the frequency of micronuclei was assessed after treatment.

-

-

Metabolic Activation: HepaRG cells endogenously express a range of drug-metabolizing enzymes, eliminating the need for an external S9 fraction.

Metabolic Activation and Signaling Pathways

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can form DNA adducts.

Cytochrome P450-Mediated Bioactivation

Studies have shown that N-Nitroso Paroxetine is metabolized by multiple human cytochrome P450 (CYP) isoforms. The primary enzymes involved in its bioactivation are CYP2C19, CYP2D6, and CYP3A4.[1] The proposed metabolic activation pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the N-nitroso group. This α-hydroxynitrosamine is an unstable intermediate that can spontaneously decompose to form a DNA-reactive diazonium ion.

However, a key finding is that the piperidine (B6355638) ring in N-Nitroso Paroxetine appears resistant to the α-carbon oxidation that leads to the formation of a DNA-reactive electrophilic species.[1] The major biotransformation pathway involves the oxidative scission of the 1,3-benzodioxole (B145889) ring, leading to an unstable catechol intermediate that is then conjugated.[1]

References

Stability of N-Nitroso Paroxetine Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework and detailed methodologies for assessing the stability of N-Nitroso Paroxetine (B1678475) under various pH conditions. The quantitative data presented in the tables are illustrative templates for data recording and analysis, as specific stability studies on N-Nitroso Paroxetine across a pH spectrum are not publicly available at the time of this publication.

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated a thorough understanding of their stability to ensure patient safety and regulatory compliance. N-Nitroso Paroxetine, a potential impurity in the manufacturing of the widely used antidepressant Paroxetine, requires rigorous stability assessment. This guide outlines a systematic approach to evaluating the stability of N-Nitroso Paroxetine under acidic, neutral, and basic pH conditions, in line with the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[1] Detailed experimental protocols, including a validated analytical method for quantification, are provided to assist researchers in generating robust and reliable stability data. Furthermore, this document provides templates for data presentation and visualizations to aid in the clear communication of experimental workflows and potential degradation pathways.

Introduction

N-Nitroso Paroxetine is a nitrosamine (B1359907) impurity that can potentially form during the synthesis of Paroxetine.[2] Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies worldwide mandate strict control over their presence in drug substances and products. Understanding the stability of N-Nitroso Paroxetine is crucial for developing effective control strategies throughout the manufacturing process and shelf-life of the drug product.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[3] By subjecting N-Nitroso Paroxetine to a range of pH conditions, from acidic to basic, its susceptibility to hydrolysis and other degradation mechanisms can be elucidated. This information is vital for risk assessment, formulation development, and defining appropriate storage conditions.

This guide provides a detailed protocol for conducting a pH stability study on N-Nitroso Paroxetine, including sample preparation, stress conditions, and a specific, high-sensitivity analytical method for its quantification.

Experimental Protocols

Materials and Equipment

-

Reference Standard: N-Nitroso Paroxetine (USP or equivalent certified reference material)

-

Reagents:

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Phosphate buffer (pH 7.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (B1220265) (reagent grade)

-

Deionized water (resistivity ≥ 18 MΩ•cm)

-

-

Equipment:

-

Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS)

-

pH meter

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Incubator or water bath with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PVDF or equivalent)

-

Preparation of Solutions

Prepare a stock solution of N-Nitroso Paroxetine at a concentration of 100 µg/mL in methanol. Store this solution in an amber vial at 2-8°C, protected from light.

Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a working concentration appropriate for the analytical method (e.g., 1 µg/mL).

-

Acidic Condition: 0.1 M Hydrochloric Acid

-

Neutral Condition: pH 7.0 Phosphate Buffer

-

Basic Condition: 0.1 M Sodium Hydroxide

Forced Degradation (pH Stability) Study Protocol

-

Sample Preparation: For each pH condition, add a known volume of the N-Nitroso Paroxetine working solution to a larger volume of the respective stress solution (0.1 M HCl, pH 7.0 buffer, 0.1 M NaOH) to achieve a final concentration suitable for analysis (e.g., 100 ng/mL).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

Neutralization: For the acidic and basic samples, neutralize the aliquots before analysis. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

-

Analysis: Analyze the samples using the validated LC-MS/MS method described in section 3.4.

-

Control Sample: A control sample of N-Nitroso Paroxetine in the dilution solvent should be stored under the same temperature conditions and analyzed at each time point to account for any degradation not related to pH.

Analytical Method: LC-MS/MS for N-Nitroso Paroxetine Quantification

This method is adapted from the Taiwan Food and Drug Administration (TFDA) "Method of Test for N-Nitroso Paroxetine in Paroxetine Drug Substance".[4]

-

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer

-

Column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent

-

Column Temperature: 40°C

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium formate in water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 - 2.0 65 35 2.0 - 7.0 65 → 5 35 → 95 7.0 - 9.0 5 95 9.0 - 9.1 5 → 65 95 → 35 | 9.1 - 12.0 | 65 | 35 |

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 500°C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Note: Specific MRM transitions for N-Nitroso Paroxetine should be optimized based on the instrument used. Consult the reference standard for parent and product ions.

-

Data Presentation

Quantitative results from the pH stability study should be summarized in a clear and structured table. The percentage of N-Nitroso Paroxetine remaining at each time point should be calculated relative to the initial (time 0) concentration.

Table 1: Stability of N-Nitroso Paroxetine under Different pH Conditions at 40°C (Template)

| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.0 Buffer) | % Remaining (0.1 M NaOH) |

| 0 | 100 | 100 | 100 |

| 2 | |||

| 4 | |||

| 8 | |||

| 12 | |||

| 24 | |||

| 48 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the pH stability study of N-Nitroso Paroxetine.

Caption: Workflow for pH stability testing of N-Nitroso Paroxetine.

Hypothetical Degradation Pathway

While specific degradation pathways for N-Nitroso Paroxetine under hydrolytic conditions are not established, a plausible pathway involves the cleavage of the nitroso group (denitrosation) to regenerate the parent amine, Paroxetine. This is a common degradation route for nitrosamines, particularly under acidic conditions.

Caption: Hypothetical degradation pathways for N-Nitroso Paroxetine.

Discussion and Interpretation

Based on the general chemistry of nitrosamines, it is anticipated that N-Nitroso Paroxetine will exhibit pH-dependent stability. Typically, nitrosamines can undergo denitrosation under strongly acidic conditions, reverting to the parent secondary amine. Under neutral and basic conditions, other degradation pathways may become more prominent. The stability profile of N-Nitroso Paroxetine should be carefully compared to that of its parent drug, Paroxetine, which is known to be labile to acid and base hydrolysis through ether cleavage.

The results of this study will be instrumental in:

-

Risk Assessment: Understanding the likelihood of N-Nitroso Paroxetine persisting in the final drug product.

-

Analytical Method Development: Ensuring the analytical method is stability-indicating and can separate N-Nitroso Paroxetine from its potential degradants.

-

Formulation Development: Designing formulations with pH profiles that minimize the degradation of the active pharmaceutical ingredient and the formation or persistence of impurities.

-

Manufacturing Process Control: Identifying and controlling process steps where pH could influence the formation or degradation of N-Nitroso Paroxetine.

Conclusion

This technical guide provides a robust framework for investigating the stability of N-Nitroso Paroxetine under different pH conditions. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers and drug development professionals can generate the critical data needed to ensure the quality, safety, and efficacy of Paroxetine-containing drug products. While specific quantitative data for N-Nitroso Paroxetine is not yet publicly available, the methodologies outlined herein provide a clear path forward for its comprehensive stability assessment.

References

- 1. database.ich.org [database.ich.org]

- 2. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov.tw [fda.gov.tw]

An In-depth Technical Guide on the Potential Sources of N-Nitroso Paroxetine in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential sources, formation pathways, and analytical detection of N-Nitroso Paroxetine (B1678475), a nitrosamine (B1359907) impurity of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Introduction to N-Nitroso Paroxetine

N-Nitroso Paroxetine is a nitrosamine drug substance-related impurity (NDSRI) that can form in pharmaceutical preparations containing Paroxetine.[1][2][3][4] Paroxetine, as a secondary amine, is susceptible to nitrosation, a chemical reaction where a nitroso group (-N=O) is introduced into a molecule.[1] The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies worldwide due to their classification as probable human carcinogens.[5][6]

This guide will delve into the chemical properties of N-Nitroso Paroxetine, its potential formation mechanisms, sources of nitrosating agents in the pharmaceutical manufacturing process, and analytical methodologies for its detection and quantification.

Chemical Properties of Paroxetine and N-Nitroso Paroxetine

| Compound | Chemical Structure | Molecular Formula | Molecular Weight | Key Functional Group |

| Paroxetine | [Image of Paroxetine chemical structure] | C₁₉H₂₀FNO₃ | 329.37 g/mol | Secondary Amine |

| N-Nitroso Paroxetine | [Image of N-Nitroso Paroxetine chemical structure] | C₁₉H₁₉FN₂O₄ | 358.37 g/mol | N-Nitrosamine |

Potential Sources and Formation Pathways of N-Nitroso Paroxetine

The formation of N-Nitroso Paroxetine is contingent on the co-existence of Paroxetine (a secondary amine) and a nitrosating agent under favorable conditions. The primary sources and pathways are detailed below.

The Role of Nitrosating Agents

Nitrosating agents are chemical species that can donate a nitroso group. Their presence in pharmaceutical manufacturing can stem from various sources:

-

Raw Materials and Reagents: Nitrite (B80452) and nitrate (B79036) impurities can be present in starting materials, reagents, and solvents used in the synthesis of the active pharmaceutical ingredient (API) and the formulation of the final drug product.

-

Excipients: Certain common pharmaceutical excipients can contain trace levels of nitrites and nitrates.[7] While the risk of direct contribution of nitrosamines from excipients is low, their nitrite content can be a critical factor in the formation of N-Nitroso Paroxetine within the drug product.[7][8] The concentration of nitrites can vary between different excipients, as well as between different lots and manufacturers of the same excipient.[7]

-

Manufacturing Process:

-

Water: Trace amounts of nitrite in the water used during API manufacturing can pose a risk, particularly under acidic conditions or at elevated temperatures.[9]

-

Cross-Contamination: Inadequate cleaning of equipment used for different processes can lead to cross-contamination with nitrosating agents or their precursors.

-

Degradation: The degradation of certain starting materials or intermediates during synthesis or storage can generate nitrosating agents.

-

Formation of N-Nitroso Paroxetine

The reaction between the secondary amine group in Paroxetine and a nitrosating agent, typically in an acidic environment, leads to the formation of N-Nitroso Paroxetine.

Figure 1: Formation Pathway of N-Nitroso Paroxetine.

Factors that can influence the rate of N-Nitroso Paroxetine formation include:

-

pH: The nitrosation of secondary amines is generally favored in acidic conditions, with an optimal pH range typically between 3 and 5.[10]

-

Temperature: Elevated temperatures during manufacturing or storage can accelerate the rate of nitrosamine formation.

-

Moisture: The presence of water can facilitate nitrosation reactions, especially in solid dosage forms.[10]

Quantitative Data and Regulatory Limits

While specific data on the levels of N-Nitroso Paroxetine found in commercial drug products are not widely published, regulatory agencies have established acceptable intake (AI) limits for this impurity to ensure patient safety.

Table 1: Acceptable Intake (AI) Limits for N-Nitroso Paroxetine

| Regulatory Agency | Acceptable Intake (AI) Limit | Basis for Limit |

| European Medicines Agency (EMA) | 1300 ng/day[11][12] | Carcinogenic Potency Categorization Approach (CPCA)[5][13][14] |

| Health Canada | 1300 ng/day | Carcinogenic Potency Categorization Approach (CPCA) |

| U.S. Food and Drug Administration (FDA) | 1300 ng/day (for N-nitroso-methylphenidate, a structurally similar NDSRI)[3] | The FDA has also adopted the CPCA for establishing AI limits for NDSRIs.[6] |

The Carcinogenic Potency Categorization Approach (CPCA) is a framework used by regulatory bodies to assign a nitrosamine impurity to a potency category and a corresponding AI limit based on its structural features.[5][6][13][14] This approach is particularly useful for NDSRIs for which compound-specific carcinogenicity data are often unavailable.[5][6]

Experimental Protocols

Synthesis of N-Nitroso Paroxetine Reference Standard

A well-characterized reference standard is essential for the accurate detection and quantification of N-Nitroso Paroxetine. The following is a plausible synthetic protocol based on the nitrosation of secondary amines.

Materials:

-

Paroxetine Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or other suitable acid

-

Dichloromethane or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Deionized water

Procedure:

-

Dissolution: Dissolve Paroxetine Hydrochloride in deionized water.

-

Acidification: Cool the solution to 0-5°C in an ice bath and slowly add a dilute solution of hydrochloric acid to adjust the pH to approximately 3.

-

Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite (in a slight molar excess) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at 0-5°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the N-Nitroso Paroxetine from the aqueous layer using an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-Nitroso Paroxetine using column chromatography to yield the pure reference standard.

-

Characterization: Confirm the identity and purity of the synthesized standard using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Forced Degradation Study for N-Nitroso Paroxetine Formation

Forced degradation studies are crucial for identifying potential degradation products and understanding the conditions under which they form.

Objective: To investigate the formation of N-Nitroso Paroxetine from Paroxetine under stress conditions.

Materials:

-

Paroxetine drug substance or drug product

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (for acidic conditions)

-

Sodium Hydroxide (for basic conditions)

-

Hydrogen Peroxide (for oxidative conditions)

-

High-purity water

-

Methanol or other suitable solvent

Procedure:

-

Sample Preparation: Prepare solutions of Paroxetine in a suitable solvent (e.g., methanol/water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis with Nitrite: Add a known concentration of sodium nitrite to the Paroxetine solution and adjust the pH to approximately 3 with hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Control Samples: Prepare control samples of Paroxetine under the same conditions without the addition of sodium nitrite.

-

Other Stress Conditions: Subject Paroxetine to other forced degradation conditions (e.g., basic hydrolysis, oxidation, photolytic and thermal stress) as per ICH guidelines to assess the overall stability profile.[13]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a validated stability-indicating analytical method, such as LC-MS/MS, to identify and quantify N-Nitroso Paroxetine and other degradation products.

Analytical Method for the Determination of N-Nitroso Paroxetine

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of nitrosamine impurities at trace levels.

Table 2: Example LC-MS/MS Method Parameters for N-Nitroso Paroxetine Analysis

| Parameter | Condition |

| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A suitable gradient program to separate N-Nitroso Paroxetine from Paroxetine and other matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) for N-Nitroso Paroxetine and an internal standard. |

| Limit of Quantification (LOQ) | A validated method has reported an LOQ of 0.03 µg/g.[12] |

Sample Preparation:

-

Accurately weigh a known amount of the Paroxetine drug substance or powdered tablets.

-

Dissolve and extract the sample in a suitable solvent (e.g., methanol).

-

Fortify the sample with an isotopically labeled internal standard (e.g., N-Nitroso Paroxetine-d4) to ensure accurate quantification.

-

Centrifuge and filter the sample extract before injection into the LC-MS/MS system.

Figure 2: Analytical Workflow for N-Nitroso Paroxetine Determination.

Mitigation Strategies

To control the formation of N-Nitroso Paroxetine, a comprehensive risk assessment and mitigation strategy should be implemented throughout the drug development and manufacturing process. Key mitigation strategies include:

-

Risk Assessment: Conduct a thorough risk assessment to identify all potential sources of nitrosating agents and conditions that could lead to the formation of N-Nitroso Paroxetine.

-

Control of Raw Materials: Implement stringent specifications and testing for nitrite and nitrate levels in all raw materials, including the API, excipients, and solvents.

-

Process Optimization: Optimize manufacturing processes to minimize the risk of nitrosamine formation. This may include avoiding acidic conditions where secondary amines and nitrosating agents are present together, using lower processing temperatures, and controlling moisture levels.

-

Excipient Selection: Carefully select excipients with low nitrite content and consider potential incompatibilities between excipients and the drug substance.

-

Use of Inhibitors: In some cases, the addition of antioxidants or other inhibitors to the formulation may help to prevent the formation of nitrosamines.

-

Routine Testing: Implement routine testing of the API and finished drug product for the presence of N-Nitroso Paroxetine using a validated analytical method.

Conclusion

The formation of N-Nitroso Paroxetine in pharmaceuticals is a potential risk that requires careful management throughout the product lifecycle. A thorough understanding of the sources of nitrosating agents, the chemical pathways of formation, and the implementation of robust analytical methods for detection are essential for ensuring the quality and safety of Paroxetine-containing drug products. By implementing comprehensive risk assessment and mitigation strategies, pharmaceutical manufacturers can effectively control the levels of this and other nitrosamine impurities, thereby complying with regulatory expectations and protecting public health.

References

- 1. N-Nitroso Paroxetine | molsyns.com [molsyns.com]

- 2. N-Nitroso Paroxetine | CAS 2361294-43-9 | LGC Standards [lgcstandards.com]

- 3. N-Nitroso Paroxetine | C19H19FN2O4 | CID 165599028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Nitroso paroxetine Impurity | 2361294-43-9 | SynZeal [synzeal.com]

- 5. medshadow.org [medshadow.org]

- 6. 7,000 Bottles Of Antidepressants Recalled By FDA Over Possible Presence Of Cancerous Chemical | Health - Times Now [timesnownews.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. fda.gov.tw [fda.gov.tw]

- 10. benchchem.com [benchchem.com]

- 11. propharmagroup.com [propharmagroup.com]

- 12. biomedres.us [biomedres.us]

- 13. N-Nitroso Paroxetine Impurity 4 | Axios Research [axios-research.com]

- 14. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

Navigating the Regulatory Maze: A Technical Guide to N-Nitroso Paroxetine Impurity

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine (B1359907) impurities as a significant concern in the pharmaceutical industry has necessitated stringent regulatory oversight and the development of robust analytical methodologies. N-Nitroso Paroxetine (B1678475), a potential impurity in paroxetine-containing drug products, falls under this regulatory scrutiny due to the classification of nitrosamines as probable human carcinogens. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape, analytical protocols for detection and quantification, and the chemical pathways leading to the formation of N-Nitroso Paroxetine.

Regulatory Landscape and Acceptable Intake Limits

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established guidelines for the control of nitrosamine impurities in drug products.[1][2][3] These guidelines are rooted in the principles of the ICH M7(R1) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5] Nitrosamines are classified as a "cohort of concern" due to their high carcinogenic potency.[5]

The primary metric for controlling these impurities is the Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible cancer risk over a lifetime.[6][7] For N-Nitroso Paroxetine, a specific AI has been established by both the EMA and Health Canada.

Quantitative Limits for N-Nitroso Paroxetine

The acceptable intake limits for N-Nitroso Paroxetine, as set by major regulatory bodies, are summarized below. To provide a practical perspective for formulation scientists and quality control analysts, the AI in ng/day has been converted to a parts per million (ppm) limit. This conversion is based on a hypothetical Maximum Daily Dose (MDD) of Paroxetine, which can vary depending on the indication. For the purpose of this guide, a common MDD of 50 mg is used for the calculation (ppm = AI (ng) / MDD (mg)).

| Regulatory Body | Acceptable Intake (AI) Limit (ng/day) | Calculated Limit (ppm) for 50 mg MDD | Basis for Limit Derivation |

| EMA | 1300[8][9] | 26 | Structure-Activity-Relationship (SAR)/read-across approach using the TD50 of N-nitrosopiperidine.[8] |

| Health Canada | 1300[10][11] | 26 | Not explicitly stated, but aligns with EMA. |

| FDA | Not explicitly listed, but would fall under the Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs.[12][13][14] Without specific data, it could default to a more conservative limit. | - | The FDA employs a risk-based approach using the CPCA to assign NDSRIs to different potency categories with corresponding AI limits ranging from 26.5 ng/day to 1500 ng/day.[6][7] |

Formation Pathway of N-Nitroso Paroxetine

N-Nitroso Paroxetine is a nitrosamine drug substance-related impurity (NDSRI), meaning it is structurally similar to the active pharmaceutical ingredient (API), paroxetine.[15][16] Its formation occurs through the nitrosation of the secondary amine group within the piperidine (B6355638) ring of the paroxetine molecule.[17][18] This reaction requires a nitrosating agent, which can be introduced through various sources during the manufacturing process or be present in the excipients.[19][20]

References

- 1. fda.gov [fda.gov]

- 2. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 5. database.ich.org [database.ich.org]

- 6. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. New NDSRIs limits coming from EMA soon - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. canada.ca [canada.ca]

- 12. Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities | FDA [fda.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. pharmtech.com [pharmtech.com]

- 16. fda.gov [fda.gov]

- 17. benchchem.com [benchchem.com]

- 18. N-Nitroso Paroxetine | molsyns.com [molsyns.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

N-Nitroso Paroxetine: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Paroxetine is a nitrosamine (B1359907) impurity of Paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenicity.[2] This technical guide provides a comprehensive overview of the toxicological profile of N-Nitroso Paroxetine, summarizing key experimental findings on its genotoxicity and mutagenicity. The document details the methodologies of pivotal in vitro studies, outlines its metabolic activation pathways, and discusses the regulatory landscape, including acceptable intake limits established by health authorities. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the safety assessment and risk management of pharmaceutical impurities.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3S,4R)-3-((benzo[d][3][4]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine |

| CAS Number | 2361294-43-9[5][6] |

| Molecular Formula | C₁₉H₁₉FN₂O₄[5][6] |

| Molecular Weight | 358.37 g/mol [5] |

| Appearance | Data not available |

| Solubility | Poor solubility has been noted as a limiting factor in some in vitro assays.[3] |

Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of N-Nitroso Paroxetine has been evaluated in a battery of in vitro assays. The findings from these studies are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

N-Nitroso Paroxetine was found to be non-mutagenic in a bacterial reverse mutation assay conducted in compliance with OECD Guideline 471.[4][7] This assay was performed with and without a metabolic activation system (S9 mix) and even under enhanced experimental conditions designed to support the oxidative metabolism by cytochrome P450 enzymes.[4][7]

In Vitro Micronucleus Assay in Human Cells

In contrast to the Ames test results, studies using human lymphoblastoid TK6 cells have shown evidence of genotoxicity. In a micronucleus assay, N-Nitroso Paroxetine induced a weak but concentration-dependent increase in the percentage of micronucleated cells.[3] However, the maximum fold-change in micronuclei over the solvent control was less than 2.0, leading to an overall negative result in that specific study.[3] It is important to note that this assay was conducted in the presence of hamster liver S9 for metabolic activation.[3]

Another study investigating a panel of 15 nitrosamine drug substance-related impurities (NDSRIs) found that the eight EAT-negative NDSRIs, which included N-Nitroso Paroxetine, were negative in the micronucleus assay and for mutation induction in the presence of hamster liver S9.[3][8]

Genotoxicity in HepaRG Cells

To further investigate the genotoxic potential in a metabolically competent human cell line, N-Nitroso Paroxetine was tested in both 2D and 3D cultures of HepaRG cells. In these assays, it did not show any DNA damage or micronucleus formation .[9][10][11] These findings were consistent with its negative results in the Enhanced Ames Test (EAT).[9]

Summary of Quantitative Genotoxicity Data

| Assay | Cell Line/Strain | Metabolic Activation | Result | Observations | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli strains | With and without S9 mix | Negative | Non-mutagenic even under enhanced conditions. | [4][7] |

| In Vitro Micronucleus Assay | Human TK6 cells | With hamster liver S9 | Negative (overall) | Weak, concentration-dependent increase in micronuclei, but below the threshold for a positive result. | [3] |

| In Vitro Micronucleus and Gene Mutation Assay | Human TK6 cells | With hamster liver S9 | Negative | Consistent with negative EAT results for a panel of eight NDSRIs. | [3][8] |

| DNA Damage and Micronucleus Assay | Human HepaRG cells (2D and 3D) | Endogenous | Negative | No induction of DNA damage or micronucleus formation. | [9][10][11] |

Metabolic Activation and Mechanism of Toxicity

The genotoxicity of many nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can form DNA adducts.[12] This activation is primarily mediated by cytochrome P450 (CYP) enzymes.[12]

Role of Cytochrome P450 Enzymes

While Paroxetine is primarily metabolized by CYP2D6, N-Nitroso Paroxetine is metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[4][7] The major biotransformation pathway of N-Nitroso Paroxetine is similar to that of the parent drug, involving the oxidative scission of the 1,3-benzodioxole (B145889) ring by CYP enzymes to form an unstable catechol intermediate.[4][7] This intermediate then undergoes Phase II conjugation.[4][7]

Crucially, the piperidine (B6355638) ring of N-Nitroso Paroxetine appears to be resistant to the α-carbon oxidation that is typically required for the formation of a DNA-reactive electrophilic species from nitrosamines.[4][7] This resistance to α-hydroxylation may explain the negative results observed in the Ames test and the weak or negative responses in mammalian cell assays.

Regulatory Framework and Acceptable Intake Limits

Due to the carcinogenic potential of nitrosamines, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict control measures and acceptable intake (AI) limits for these impurities in pharmaceutical products.

Carcinogenic Potency Categorization Approach (CPCA)

For nitrosamines lacking sufficient carcinogenicity data, a Carcinogenic Potency Categorization Approach (CPCA) is used to assign them to a potency category based on their chemical structure.[3][4][5][7][9] This approach considers activating and deactivating structural features that influence the likelihood of metabolic activation to a carcinogen.[3][7] The potency category then determines the corresponding AI limit.

Acceptable Intake (AI) Limits for N-Nitroso Paroxetine

Based on a read-across approach using the TD50 of N-nitrosopiperidine as a point of departure, the European Medicines Agency (EMA) has established an Acceptable Intake (AI) limit of 1300 ng/day for N-Nitroso Paroxetine.[13] The Health Sciences Authority (HSA) of Singapore has also recommended an AI of 1300 ng/day.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections provide an overview of the methodologies for the key assays used to evaluate N-Nitroso Paroxetine.

Enhanced Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. For nitrosamines, an "enhanced" protocol is often recommended to improve sensitivity.

Key Methodological Aspects:

-

Tester Strains: A panel of at least five strains of Salmonella typhimurium and Escherichia coli are used to detect different types of point mutations.[15][16]

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from induced rodents (e.g., hamster or rat). For nitrosamines, a higher S9 concentration (e.g., 30%) is often recommended.[15]

-

Assay Procedure: The pre-incubation method is generally preferred for nitrosamines. This involves incubating the test substance, bacterial strain, and S9 mix together before plating on minimal agar.[15]

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage by measuring the formation of micronuclei in the cytoplasm of interphase cells.

Key Methodological Aspects:

-

Cell Lines: Human lymphoblastoid TK6 cells are a commonly used cell line for this assay.[17][18]

-

Treatment: Cells are treated with the test substance for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) without S9.[17]

-

Cytotoxicity: A concurrent measure of cytotoxicity is performed to ensure that the observed genotoxicity is not a secondary effect of high toxicity.

-

Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei.

-

Endpoint: A significant, dose-dependent increase in the percentage of cells containing micronuclei indicates a positive result.

Genotoxicity Assays in HepaRG Cells

HepaRG cells are a human liver cell line that maintains many of the metabolic functions of primary hepatocytes, making them a relevant in vitro model for assessing the genotoxicity of compounds that require metabolic activation.

Key Methodological Aspects:

-